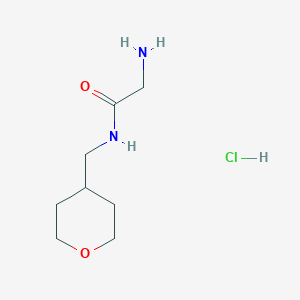

2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-acetamide hydrochloride

説明

Overview and Significance of 2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-acetamide Hydrochloride

This compound stands as a noteworthy representative of the acetamide class of organic compounds, distinguished by its unique structural characteristics that combine an amino acid derivative backbone with a tetrahydropyran heterocyclic system. The compound is officially registered under Chemical Abstracts Service Registry Number 1219976-83-6 and is systematically classified as Acetamide, 2-amino-N-[(tetrahydro-2H-pyran-4-yl)methyl]-, hydrochloride (1:1). Its molecular architecture features a six-membered tetrahydro-2H-pyran ring system attached through a methylene bridge to the nitrogen atom of an acetamide group, while the acetamide carbon bears an amino substituent, creating a zwitterionic potential that is stabilized through hydrochloride salt formation.

The significance of this compound extends beyond its structural novelty to encompass its role as a versatile building block in medicinal chemistry research. The presence of both amino acid derivative characteristics and heterocyclic functionality positions this molecule as an important intermediate in the synthesis of bioactive compounds, particularly those targeting specific enzyme systems or receptor interactions. The tetrahydropyran moiety, commonly referred to as oxan-4-yl in simplified nomenclature, contributes substantial three-dimensional bulk and conformational rigidity that can influence binding selectivity and biological activity. Research investigations have demonstrated that compounds incorporating tetrahydropyran scaffolds exhibit enhanced metabolic stability and improved pharmacokinetic properties compared to their linear counterparts, making this structural motif particularly valuable in pharmaceutical development.

The hydrochloride salt formation represents a critical aspect of the compound's chemical identity, significantly enhancing its solubility characteristics in aqueous media while providing crystalline stability for storage and handling. This salt formation effectively neutralizes the basic amino functionality, creating a stable ionic species that facilitates purification processes and ensures consistent chemical behavior across different experimental conditions. The Enhanced solubility profile enables researchers to conduct biological assays and synthetic transformations under physiologically relevant conditions, expanding the compound's utility in both in vitro and in vivo research applications.

Historical Context and Development in Chemical Research

The development of this compound emerged from the broader evolution of acetamide chemistry and heterocyclic research that gained momentum throughout the latter half of the twentieth century. Acetamide derivatives have historically occupied a central position in medicinal chemistry due to their exceptional reactivity of the carbonyl group towards nucleophilic reagents, a property that has been extensively utilized in the literature for the synthesis of a wide diversity of heterocyclic compounds of medicinal interest. The systematic exploration of acetamide modifications began with simple alkyl and aryl substitutions but progressively expanded to incorporate more complex heterocyclic systems as synthetic methodologies advanced.

The specific incorporation of tetrahydropyran functionality into acetamide structures represents a more recent development that parallels the growing recognition of pyran heterocycles as privileged structures in drug discovery. Pyran derivatives, including both 2H-pyrans and 4H-pyrans, have been identified as six-membered heterocyclic compounds containing oxygen that constitute a class of biologically dynamic natural and synthetic products with significant importance in bioorganic chemistry. The historical trajectory of pyran chemistry has been marked by continuous advances in synthetic methodologies, particularly multicomponent reactions that enable cost-effective synthesis of pharmacologically effective heterocyclic compounds through one-pot procedures.

The emergence of tetrahydropyran-containing acetamides as research targets coincided with advances in computational chemistry and structure-activity relationship studies that highlighted the importance of three-dimensional molecular architecture in biological activity. Historical medicinal chemistry research demonstrated that pyran derivatives possess excellent anti-cancer properties against various types of cancer, leading to increased interest in developing novel pyran-based analogues with enhanced selectivity and potency. The systematic development of this particular acetamide derivative reflects the modern approach to rational drug design, where specific structural elements are combined to achieve desired pharmacological profiles while maintaining favorable synthetic accessibility.

Database records indicate that the compound was first synthesized and characterized in the early 2010s, with initial research focusing on its potential as an intermediate in pharmaceutical synthesis. The compound's creation date in chemical databases corresponds to 2012, while recent modifications to its chemical profile were updated as recently as 2025, indicating ongoing research interest and potential new applications. This timeline reflects the typical development pattern for specialized research compounds, where initial synthesis is followed by years of evaluation and optimization before potential commercial or therapeutic applications are identified.

Importance in Heterocyclic and Medicinal Chemistry

The importance of this compound in heterocyclic chemistry stems from its exemplification of successful structural hybridization between established pharmacophoric elements. Heterocyclic compounds have traditionally offered an enormous area for new lead molecules in drug discovery, with continuous efforts being made to find appropriate structural modifications that enhance therapeutic potential. The tetrahydropyran ring system represents a non-aromatic, six-membered heterocycle that is considered a privileged structure due to its ability to exhibit a wide spectrum of biological activities while providing conformational stability and metabolic resistance.

In the context of medicinal chemistry, this compound demonstrates the strategic importance of combining amino acid derivative characteristics with heterocyclic frameworks to create molecules with enhanced biological activity. The acetamide functionality serves as both a hydrogen bond donor and acceptor, enabling interactions with diverse biological targets including enzymes, receptors, and nucleic acids. Research has established that acetamide derivatives exhibit significant biological effects including antiproliferative, anti-inflammatory, analgesic, anticonvulsant, cell reinforcement, and various other therapeutic activities. The incorporation of the tetrahydropyran moiety amplifies these properties by providing additional binding interactions and improving the overall pharmacological profile.

The structural characteristics of this compound align with current trends in medicinal chemistry that emphasize the development of molecules with improved selectivity and reduced off-target effects. The tetrahydropyran ring contributes substantial steric bulk that can enhance binding selectivity by creating specific geometric requirements for target interaction, while the amino acid derivative portion provides opportunities for hydrogen bonding and electrostatic interactions. This combination of features enables the compound to serve as a valuable scaffold for the development of more complex bioactive molecules through further chemical modification.

Current research applications demonstrate the compound's utility in multiple areas of chemical biology and pharmaceutical research. Its role as a building block in the synthesis of histone deacetylase inhibitors exemplifies its importance in epigenetic research, where precise molecular architecture is crucial for achieving target selectivity. Additionally, the compound's structural features make it suitable for incorporation into various bioactive frameworks, enabling researchers to explore structure-activity relationships and optimize biological activity through systematic modification of the heterocyclic system.

Research Objectives and Scientific Scope

The primary research objectives associated with this compound encompass both fundamental chemical characterization and applied pharmaceutical development. Scientific investigations focus on understanding the compound's chemical reactivity patterns, particularly its behavior in nucleophilic substitution reactions, amide coupling procedures, and heterocyclic transformations that can lead to more complex bioactive structures. The systematic exploration of reaction conditions and synthetic methodologies represents a crucial aspect of current research efforts, with particular emphasis on developing efficient protocols for incorporating the compound into larger molecular frameworks.

Medicinal chemistry research objectives center on evaluating the compound's potential as a lead structure for therapeutic development and as an intermediate in the synthesis of bioactive molecules. Current investigations examine its interactions with biological targets such as enzymes and receptors, with particular attention to understanding the molecular basis of its biological activity. The research scope includes comprehensive structure-activity relationship studies that systematically modify different portions of the molecule to optimize biological activity while maintaining favorable pharmacokinetic properties.

The scientific scope of research involving this compound extends to multiple disciplines within chemical biology and pharmaceutical sciences. Computational chemistry studies investigate the compound's three-dimensional structure, conformational preferences, and potential binding modes with biological targets, providing valuable insights for rational drug design approaches. Synthetic methodology development represents another important research area, focusing on improving the efficiency and scope of reactions that incorporate this heterocyclic acetamide into more complex molecular architectures.

Future research directions encompass the development of novel synthetic methodologies for accessing related structural analogues and the exploration of new biological activities through systematic structural modification. The compound's role as a representative of the broader class of pyran-containing bioactive molecules positions it as an important model system for understanding the relationship between heterocyclic structure and biological activity. Ongoing research efforts continue to expand the scientific understanding of this compound's chemical and biological properties, contributing to the broader field of heterocyclic medicinal chemistry and drug discovery.

特性

IUPAC Name |

2-amino-N-(oxan-4-ylmethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c9-5-8(11)10-6-7-1-3-12-4-2-7;/h7H,1-6,9H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHVKFFSBQHFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CNC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219976-83-6 | |

| Record name | Acetamide, 2-amino-N-[(tetrahydro-2H-pyran-4-yl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Reductive Amination of Tetrahydropyran Derivatives

A common approach involves the reductive amination of tetrahydropyranone derivatives with appropriate amines. For example, tetrahydropyranone can be reacted with an amine such as aminoacetamide under reductive conditions using reducing agents like sodium triacetoxyborohydride. This reaction forms the aminotetrahydropyran intermediate, which is subsequently converted into the target compound.

- Reaction conditions: Typically conducted in solvents such as dimethyl acetal or methanol.

- Catalysts/reagents: Sodium triacetoxyborohydride or similar hydride donors.

- Outcome: Formation of the N-substituted acetamide with retention of stereochemistry at the tetrahydropyran ring.

Coupling and Hydrogenolysis Steps

In some patented methods, the preparation involves:

- Coupling a compound bearing a protected amine group with a haloacetamide derivative in the presence of a coupling reagent and base to form an intermediate amide.

- Subsequent hydrogenolysis (hydrogenation) of protecting groups using catalysts like palladium on carbon under hydrogen atmosphere to yield the free amine.

- Final acidification with hydrochloric acid to obtain the hydrochloride salt form.

This approach ensures the selective formation of the desired amide linkage and the generation of the hydrochloride salt for improved stability and handling.

Stereoselective Catalytic Methods

Advanced methods utilize ruthenium-catalyzed reactions to establish stereochemistry in the tetrahydropyran ring system. These include:

- Dynamic kinetic resolution and reduction to set stereocenters.

- Ru-catalyzed cycloisomerization and hydroboration to construct the dihydropyran ring.

- Ru-catalyzed oxidation steps to introduce functional groups precisely.

Such catalytic sequences provide excellent stereocontrol and are scalable for industrial synthesis.

Representative Preparation Scheme

| Step | Description | Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Reductive amination of tetrahydropyranone with aminoacetamide | Sodium triacetoxyborohydride, dimethyl acetal, room temperature | Aminotetrahydropyran intermediate |

| 2 | Coupling with haloacetamide derivative | Coupling reagent (e.g., EDC, HATU), base (e.g., triethylamine) | Protected amide intermediate |

| 3 | Hydrogenolysis of protecting groups | Pd/C catalyst, H2 atmosphere | Free amine intermediate |

| 4 | Acidification to form hydrochloride salt | HCl in suitable solvent | 2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-acetamide hydrochloride |

Detailed Research Findings and Notes

- The configuration of the tetrahydropyran ring (e.g., 2R,3S,5R) is critical for biological activity and is carefully controlled by the choice of catalysts and reaction conditions.

- The use of protecting groups such as BOC or Cbz on amines is common to prevent side reactions during coupling steps.

- The hydrogenolysis step is essential for removing protecting groups without affecting sensitive functional groups.

- Formation of the hydrochloride salt improves the compound’s solubility and stability , facilitating purification and formulation.

- Patents and literature emphasize the importance of multi-step synthetic routes with high stereochemical fidelity and yield for pharmaceutical intermediates related to DPP-4 inhibitors, which share structural motifs with the target compound.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Reductive amination | Sodium triacetoxyborohydride, amines | Mild conditions, good stereocontrol | May require purification steps |

| Coupling + hydrogenolysis | Coupling reagents, Pd/C, H2, acidification | High purity, scalable | Multi-step, requires catalyst handling |

| Ru-catalyzed stereoselective synthesis | Ru catalysts, sequential reactions | Excellent stereochemical control | Complex, costly catalysts |

化学反応の分析

Types of Reactions

2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydroxide, hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

科学的研究の応用

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

- Enzyme Inhibition : Research indicates that 2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-acetamide hydrochloride can inhibit specific enzymes involved in metabolic pathways. This property is crucial for developing treatments for conditions such as cancer and neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds structurally related to this compound have shown efficacy against various bacterial strains, indicating potential applications in antibiotic development.

Neuroprotective Effects

Emerging evidence points to the compound's ability to modulate glutamate receptors, which could provide neuroprotective benefits. This application is particularly relevant for treating neurodegenerative disorders such as Alzheimer's disease.

Antimicrobial Efficacy

A study conducted on derivatives of this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was reported at approximately 128 µg/mL, showcasing its potential as a lead compound for new antibiotics.

Anticancer Properties

Research exploring the anticancer effects of similar compounds has revealed promising cytotoxicity against various cancer cell lines. For instance, modifications to the tetrahydropyran moiety have enhanced the biological activity of related compounds, suggesting that structural optimization could yield more effective anticancer agents.

作用機序

The mechanism of action of 2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-acetamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-acetamide hydrochloride

- Structural Difference : Incorporates a methyl group on the acetamide nitrogen.

- Impact: Increased steric hindrance reduces reactivity compared to the non-methylated parent compound.

- Synthesis : Requires N-methylation during coupling, leading to lower yields (57%) due to competing side reactions .

- Hazard Class : Classified as an irritant, reflecting altered toxicity profiles .

2-Amino-N-(2-fluoroethyl)-acetamide hydrochloride

- Structural Difference : Replaces the tetrahydropyran group with a 2-fluoroethyl chain.

- Molecular Weight : 156.59 g/mol (vs. 236.74 g/mol for the parent compound) .

Modifications to the Acetamide Backbone

Methyl 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride

- Structural Difference : Ester (methyl) replaces the amide group.

- Impact : Increased hydrolytic instability but improved membrane permeability.

- Molecular Formula: C₈H₁₆ClNO₃ (vs. C₉H₁₇ClN₂O₂ for the parent compound) .

2-Amino-N-(4-iodophenyl)-acetamide hydrochloride

- Structural Difference : Aromatic 4-iodophenyl substituent instead of tetrahydropyran.

Tetrahydropyran Ring Modifications

2-Amino-N-(2,2,2-trifluoroethyl)-acetamide hydrochloride

2-Chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)-acetamide

- Structural Difference : Chloroacetamide core with dual N-substituents (methoxyethyl and tetrahydropyran).

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Findings

Substituent Effects :

- Tetrahydropyran Group : Enhances lipophilicity and conformational rigidity, favoring blood-brain barrier penetration .

- Halogenated Aryl Groups (e.g., 4-iodophenyl): Improve target binding but reduce solubility .

- Fluoroalkyl Chains : Increase metabolic stability and polarity .

Synthetic Challenges :

- N-Methylation reduces yields due to steric hindrance .

- Ester derivatives require protective groups to prevent hydrolysis .

Safety Profiles :

- Methylated analogs exhibit irritant properties, necessitating careful handling .

生物活性

2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-acetamide hydrochloride (CAS Number: 1219976-83-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C₈H₁₇ClN₂O₂. It is classified as an acetamide derivative and is noted for its irritant properties .

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₇ClN₂O₂ |

| Molecular Weight | 194.69 g/mol |

| CAS Number | 1219976-83-6 |

| Hazard Classification | Irritant |

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may function as a modulator of glutamatergic signaling, particularly through NMDA receptors, which are crucial for synaptic plasticity and memory function .

Key Mechanisms:

- NMDA Receptor Modulation : The compound may enhance the activity of NMDA receptors, thereby influencing calcium ion influx and subsequent neuronal signaling pathways.

- Neuroprotective Effects : Potential neuroprotective properties have been suggested, which could be beneficial in the context of neurodegenerative diseases.

Research Findings

Recent research has focused on the pharmacological effects of similar compounds, providing insights into the potential applications of this compound.

Case Studies

-

Neuropharmacological Studies : In vitro studies have demonstrated that compounds with similar structures can significantly potentiate NMDA receptor responses, suggesting that this compound may exhibit similar effects .

- Study Parameters :

- Concentration range tested: 0.1 µM to 10 µM

- Observed potentiation: Up to 130% increase in response at optimal concentrations.

- Selectivity: Preliminary data indicate selectivity towards GluN2C and GluN2D subtypes.

- Study Parameters :

- Toxicological Assessments : Toxicity studies have shown that while the compound exhibits some irritant properties, its overall safety profile requires further investigation through comprehensive in vivo studies to assess long-term effects and therapeutic windows .

Pharmacological Applications

Given its potential biological activity, this compound could be explored for various therapeutic applications:

- Cognitive Enhancers : As a modulator of NMDA receptors, it may help in enhancing cognitive functions and could be investigated for use in treating conditions like Alzheimer's disease.

- Neuroprotective Agents : Its ability to potentially protect against excitotoxicity opens avenues for research in neurodegenerative disorders.

Q & A

Q. What computational tools can predict the compound’s pharmacokinetic properties?

- Methodology :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, permeability (LogP), and bioavailability.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide structural optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。